2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride
Description
Properties
IUPAC Name |
2-(2-aminoethyl)pyrrolo[3,4-c]pyridine-1,3-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-2-4-12-8(13)6-1-3-11-5-7(6)9(12)14;;/h1,3,5H,2,4,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBPBHFXRLGQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride, with CAS number 2097980-06-6, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, focusing on its analgesic and sedative effects, as well as its structural characteristics that influence these activities.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₉H₁₃Cl₂N₃O₂
- Molecular Weight : 264.11 g/mol
The structural features of the pyrrolo[3,4-c]pyridine framework contribute significantly to its biological activity. The presence of the aminoethyl group enhances its interaction with biological targets.
Analgesic and Sedative Properties
Research has indicated that derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione exhibit notable analgesic and sedative activities. A study conducted on various derivatives demonstrated that several compounds were more effective than aspirin in the “writhing test,” a common method for assessing analgesic effects. Notably, two derivatives showed efficacy comparable to morphine .
- Key Findings :
- Compounds exhibited significant inhibition of locomotor activity in mice.
- Some derivatives prolonged the duration of thiopental-induced sleep.
- The analgesic potency was influenced by structural modifications such as the type and size of alkyl substituents.
| Compound ID | Analgesic Activity (Writhing Test) | Sedative Activity (Thiopental Sleep Duration) |
|---|---|---|
| 9 | Comparable to Morphine | Significant Prolongation |
| 11 | More Active than Aspirin | Moderate Prolongation |
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity was explored through modifications in the compound's structure. The following aspects were found to significantly affect activity:
- Alkoxy Substituents : Variations in alkoxy groups at the 2-position of pyridine were correlated with increased analgesic properties.
- Linker Length : The length of the alkyl linker connecting the amino group to the pyrrolo ring was crucial; shorter linkers generally enhanced activity.
- Amino Residue Type : The nature of the amino residue also played a role; phenylpiperazine moieties showed stronger analgesic effects compared to other substitutions.
Study 1: Evaluating Analgesic Efficacy
In a controlled experiment, various derivatives were tested for their analgesic properties using both the “hot plate” and “writhing” tests. Results indicated that compounds with specific alkoxy substitutions exhibited superior efficacy compared to traditional analgesics like aspirin.
Study 2: Sedative Effects Analysis
Another study focused on sedative effects, where compounds were administered to mice followed by thiopental anesthesia. Results showed that certain derivatives significantly extended sleep duration, suggesting potential for use in sedative applications.
Scientific Research Applications
Antidiabetic Activity
Research indicates that derivatives of pyrrolo[3,4-c]pyridine can effectively reduce blood glucose levels by enhancing glucose uptake in muscle and fat cells. A study demonstrated that specific compounds within this class increased insulin sensitivity significantly, suggesting their potential as therapeutic agents for diabetes management .
Anticancer Activity
Pyrrolo[3,4-c]pyridine derivatives have shown promise in cancer treatment. For instance, certain compounds exhibited moderate cytotoxicity against ovarian cancer cells while demonstrating limited toxicity towards noncancerous cardiac cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects . Additionally, some derivatives acted as potent inhibitors of nicotinamide adenine dinucleotide (NAD+) biosynthesis, which is essential for tumor growth and survival .
Analgesic Activity
The analgesic properties of pyrrolo[3,4-c]pyridine derivatives have been evaluated through various behavioral tests in animal models. Some compounds demonstrated analgesic effects superior to traditional pain relievers like acetylsalicylic acid. The modifications made to the structure of these compounds were significant in enhancing their analgesic efficacy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidiabetic Effects | Compounds increased insulin sensitivity by 7.4% to 37.4% in adipocytes. |
| Study 2 | Anticancer Efficacy | Moderate cytotoxicity against ovarian cancer cells; minimal impact on healthy cells. |
| Study 3 | Pain Relief | Certain derivatives showed superior analgesic activity compared to standard pain medications. |
Comparison with Similar Compounds
Table 1: Key Structural Features and Activities of Selected Pyrrolopyridinedione Derivatives
Structure-Activity Relationships (SAR)
Substituent Effects on Analgesic Activity
- Benzene Ring Substituents : Derivatives with electron-donating groups (e.g., H, OCH₃) exhibit stronger analgesic activity than those with electron-withdrawing groups (e.g., CF₃, Cl/F) in the "writhing" test .
- Alkyl Linkage Length: The 2-aminoethyl group in the target compound is shorter than the hydroxypropyl-piperazinyl chains in derivatives from Śladowska et al. (2006), which showed sedative effects. Longer alkyl chains may improve CNS penetration but reduce metabolic stability .
Antimicrobial Activity
- The 3-chlorobenzyl and oxadiazolyl substituents in the Mtb-active derivative (MIC = 0.065 µM) suggest that bulky hydrophobic groups enhance binding to the QcrB subunit . In contrast, the target compound's aminoethyl group may favor interactions with mammalian targets over bacterial ones.
Metabolic Stability and Degradation
- Ester vs. Amine Linkages : Derivatives with ester linkages (e.g., early Mtb candidates) showed metabolic instability in mouse models, whereas the target compound’s amine group and dihydrochloride salt likely improve stability .
- Degradation Mechanism: Alkaline hydrolysis of pyrrolopyridinediones cleaves the C1-N2 bond, forming isonicotinic acid derivatives. The aminoethyl group may slow this process compared to esters or hydroxyl-containing analogs .
Pharmacological Selectivity
- CNS vs. Antimicrobial Activity: Piperazinylpropyl derivatives (e.g., compounds 19 and 20 from Śladowska et al., 2006) suppress locomotor activity, indicating CNS sedation . Chlorobenzyl-oxadiazolyl derivatives (e.g., van der Westhuyzen et al., 2015) lack CNS effects but target Mtb’s cytochrome bd oxidase . The target compound’s aminoethyl group may balance both profiles, though empirical data are needed.
Preparation Methods
General Synthetic Strategy
The synthesis generally proceeds via two main stages:
Stage 1: Construction of the Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Core
Starting materials such as 4-methoxy- or 4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones are employed. These compounds are prepared through cyclization reactions involving appropriate substituted pyridine and pyrrole precursors.Stage 2: Introduction of the 2-(2-aminoethyl) Side Chain and Formation of the Dihydrochloride Salt
The aminoethyl group is introduced via nucleophilic substitution reactions using reagents like 1,2-dibromoethane or related haloalkanes. Subsequent treatment with hydrochloric acid in solvents such as acetone leads to the formation of the dihydrochloride salt, enhancing the compound’s stability and solubility.
This approach is supported by the synthesis of N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, where alkylation with haloalkanes forms key intermediates before final salt formation.
Detailed Preparation Procedure
A representative preparation method based on literature data is as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate refluxed with concentrated HCl (100 mL) for 15 h | Hydrolysis and ring closure to form dihydrochloride salt | 100 (theoretical) |
| 2 | Crystalline residue stirred with acetone, filtered, and dried | Purification and isolation of dihydrochloride salt | — |
| 3 | Alkylation with 1,2-dibromoethane or related haloalkanes in presence of base (e.g., triethylamine) in solvents like dichloromethane or DMF at 20–110 °C | Introduction of 2-(2-aminoethyl) substituent | 10–78 (depending on conditions) |
| 4 | Purification by column chromatography or recrystallization | Isolation of the final compound | — |
This procedure emphasizes the importance of controlling reaction temperature and stoichiometry to optimize yields. For example, the reaction with triethylamine in dichloromethane at room temperature for 2 hours gave a 78% yield of a related carbamate intermediate, illustrating the efficiency of mild conditions for certain steps.
Reaction Conditions and Optimization
Solvents: Dichloromethane, acetone, and N,N-dimethylformamide (DMF) are commonly used solvents, selected for their ability to dissolve both organic substrates and inorganic salts formed during the reaction.
Bases: Triethylamine and N-ethyl-N,N-diisopropylamine are employed to neutralize acids formed and to promote nucleophilic substitution reactions.
Temperature: Reactions are typically conducted at room temperature to moderate heating (up to 110 °C) depending on the step, balancing reaction rate and product stability.
Purification: Silica gel column chromatography with solvent systems such as dichloromethane/methanol mixtures or recrystallization from ethanol/hexane or cyclohexane mixtures are standard methods to achieve high purity.
Representative Reaction Scheme
The synthesis can be summarized as:
Starting from ethyl 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate, reflux with concentrated HCl to form the dihydrochloride salt of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine.
React this intermediate with 1,2-dibromoethane or equivalent haloalkane in the presence of a base to introduce the 2-(2-aminoethyl) group via nucleophilic substitution.
Isolate and purify the final dihydrochloride salt by filtration and recrystallization.
Yields and Analytical Data
Yields vary depending on the step and conditions, with some key data points:
| Compound/Step | Yield (%) | Conditions | Notes |
|---|---|---|---|
| Dihydrochloride salt formation | ~100 (theoretical) | Reflux with concentrated HCl in acetone | Quantitative conversion |
| Alkylation with haloalkane | 10–78 | DMF or DCM, base, 20–110 °C | Lower yields in some cases due to side reactions |
| Purified final product | 21–50 | Column chromatography or recrystallization | High purity confirmed by NMR and MS |
Analytical characterization typically includes ^1H NMR spectroscopy (e.g., signals at δ 12.95, 9.29, 8.69 ppm indicating pyrrolo and amino protons) and mass spectrometry confirming molecular ion peaks consistent with the compound’s formula.
Research Findings and Notes
The synthetic routes for these pyrrolopyridine derivatives are well-established and allow for structural modifications to optimize biological activity.
The dihydrochloride salt form improves solubility and stability, which is critical for pharmacological testing.
Reaction optimization focuses on maximizing yield and purity while minimizing by-products and degradation.
The use of mild bases and controlled temperatures is essential to preserve the integrity of the sensitive pyrrolopyridine core.
Variations in alkylating agents and protecting groups allow for diversification of the compound for further pharmacological evaluation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-aminoethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Multi-step synthesis typically involves cyclization of pyrrolidine precursors followed by functionalization. Key steps include protecting the aminoethyl group to prevent side reactions and optimizing solvent systems (e.g., DMF or THF) for cyclization. Design of Experiments (DOE) using factorial design can systematically vary parameters (temperature, catalyst concentration, reaction time) to maximize yield and purity . For example, a 2^3 factorial design could test temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity.
Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for assessing purity (>95% as per industry benchmarks) . Complementary methods include:
- Mass spectrometry (MS) : Confirm molecular weight (e.g., C₉H₁₃Cl₂N₃O₂ would have a theoretical m/z of 294.05).
- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR to verify structural integrity (e.g., pyrrolo-pyridine ring protons appear δ 6.5–8.5 ppm).
- Elemental analysis : Validate Cl⁻ content via ion chromatography .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Hygroscopicity and sensitivity to light/heat necessitate storage in desiccated, amber vials under inert gas (N₂/Ar). Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis can predict shelf life. Decomposition products (e.g., free amine from HCl loss) should be monitored via TGA/DSC .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or pharmacological targets of this compound?
- Methodological Answer : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) can model electron density to predict sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) against protein databases (e.g., PDB) may identify binding affinities for kinases or GPCRs, given structural similarities to pyrrolo-pyridine inhibitors . For example, a docking score ≤ −7.0 kcal/mol suggests strong binding.
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer : Systematic comparison requires:
- Standardized assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to harmonize data from disparate studies.
- Experimental replication : Validate conflicting results under controlled conditions (pH 7.4, 37°C) .
Q. How can membrane separation technologies improve purification of intermediates during synthesis?
- Methodological Answer : Nanofiltration (MWCO 200–300 Da) or reverse osmosis can isolate the dihydrochloride salt from unreacted precursors. Process parameters (transmembrane pressure, flow rate) should be optimized via response surface methodology (RSM) to achieve >90% recovery .
Q. What in vitro/in vivo models are appropriate for assessing acute toxicity?
- Methodological Answer :
- In vitro : MTT assays on HepG2 cells (EC₅₀ determination) with ROS measurement via DCFH-DA.
- In vivo : Zebrafish embryo toxicity (LC₅₀ at 96 hpf) or OECD 423 guidelines for rodent studies. Dose-response curves should account for HCl counterion effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
